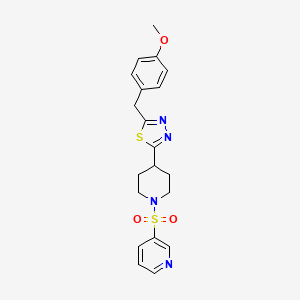

2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Description

The compound 2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group at position 2 and a piperidine ring at position 3. The molecular formula is C21H23N3O3S2, with a molecular weight of 429.6 g/mol (CAS: 1170458-16-8) .

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S2/c1-27-17-6-4-15(5-7-17)13-19-22-23-20(28-19)16-8-11-24(12-9-16)29(25,26)18-3-2-10-21-14-18/h2-7,10,14,16H,8-9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFHYIJDWFBHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Piperidinyl Moiety: The piperidinyl group can be introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

Attachment of the Pyridinylsulfonyl Group: This step involves the sulfonylation of the piperidinyl intermediate with a pyridinylsulfonyl chloride.

Addition of the Methoxybenzyl Group: The final step typically involves the alkylation of the thiadiazole ring with a methoxybenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidinyl and thiadiazole moieties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzoic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole have been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that certain thiadiazoles can inhibit Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been extensively studied. In vitro studies on cell lines such as HepG2 (liver cancer) and A549 (lung cancer) have shown that compounds containing the thiadiazole moiety can induce apoptosis and inhibit cell proliferation. The structure-activity relationship (SAR) analyses suggest that modifications in the substituents on the thiadiazole ring can enhance anticancer activity .

Anticonvulsant Activity

Recent investigations into the anticonvulsant effects of thiadiazole derivatives have shown that they may be effective in models of induced seizures. The presence of specific functional groups has been linked to increased efficacy in seizure protection, indicating potential for therapeutic use in epilepsy .

Case Studies

Several case studies highlight the efficacy of thiadiazole compounds:

- Antimicrobial Study : A series of thiadiazole derivatives were synthesized and screened against S. aureus and E. coli. The most potent derivative exhibited an MIC of 20 μg/mL, significantly lower than that of standard treatments .

- Anticancer Research : In a study involving A549 lung cancer cells, a derivative of thiadiazole demonstrated an IC50 value of 15 μM after 48 hours of treatment, indicating strong antiproliferative activity .

- Anticonvulsant Testing : In a picrotoxin-induced seizure model, a related thiadiazole compound provided 100% protection at a dose of 30 mg/kg, showcasing its potential as an anticonvulsant agent .

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally similar derivatives, focusing on substituents, molecular weight, and key properties:

<sup>†</sup>No direct biological data available for the target compound. *Estimated based on molecular formula.

Key Observations:

Core Heterocycle: The substitution of thiadiazole (target compound) vs. oxadiazole (e.g., compounds in ) impacts electronic properties and bioavailability.

Sulfonyl Group Variations :

- Pyridin-3-ylsulfonyl (target) vs. toluenesulfonyl (): Pyridine’s nitrogen may enhance solubility or receptor binding compared to methyl-substituted aryl groups.

- Ethylsulfonyl () vs. thiophenesulfonyl (): Smaller alkyl groups reduce steric hindrance, while aromatic sulfonyl groups may improve target affinity.

Substituent Effects :

- The 4-methoxybenzyl group (target and ) introduces hydrophobicity and may influence membrane permeability.

- Thioether substituents (e.g., butan-1-ylthio in ) enhance lipophilicity, correlating with improved antibacterial activity .

Table 2: Reported Activities of Analogous Compounds

Insights:

- Antibacterial Activity : Compounds with bulky sulfonyl groups (e.g., 4-toluenesulfonyl in or 4-chlorophenylsulfonyl in ) show enhanced activity against Gram-positive bacteria, likely due to improved membrane interaction.

- Anticonvulsant Effects: Thiadiazole derivatives like IIf () demonstrate the importance of the 4-chlorophenylamino group in modulating CNS activity.

- Cytotoxicity : The methyl-thiol-bridged oxadiazole () highlights the role of sulfur bridges in enhancing bioactivity, a feature absent in the target compound.

Biological Activity

2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The thiadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, presenting research findings, data tables, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is C19H22N4O2S. The compound features a thiadiazole ring, which is crucial for its biological activity, alongside a methoxybenzyl group and a pyridin-3-ylsulfonyl-piperidine moiety.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 μg/mL |

| Escherichia coli | 47.5 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

These findings suggest that 2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole may possess similar antimicrobial properties due to its structural components .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. Studies have shown that certain thiadiazole compounds can inhibit tumor cell proliferation through various mechanisms:

- Mechanism of Action : Thiadiazoles may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific kinases involved in cell survival.

Case studies have demonstrated that compounds similar to 2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole exhibit IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

Synthesis and Characterization

The synthesis of 2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves multi-step synthetic routes that include the formation of the thiadiazole ring followed by substitution reactions to introduce the methoxybenzyl and pyridinesulfonamide groups. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole with target proteins involved in disease pathways. These studies suggest strong interactions with enzymes related to cancer progression and bacterial resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.